Piperidine vs. Pyrrolidine Ring Size: Impact on Lipophilicity (XLogP3-AA)
The target compound is expected to show higher lipophilicity than its pyrrolidine analog. The piperidine ring contributes 1 additional carbon, which increases the XLogP3-AA value relative to the 5-membered pyrrolidine (XLogP3-AA = 5.0 for the pyrrolidine analog, derived from PubChem CID 10331738) [1]. The estimated XLogP3-AA for the target compound is approximately 5.6, a difference of ~0.6 log units, which in a biological assay can correspond to notable differences in membrane permeability and non-specific protein binding [2].
(Target ~5.6 vs Analog 5.0)
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | ~5.6 (estimated from addition of CH₂ increment) |
| Comparator Or Baseline | Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)-, XLogP3-AA = 5.0 |
| Quantified Difference | Δ ≈ +0.6 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem), at physiological pH |
Why This Matters
This difference is meaningful for applications requiring controlled lipophilicity for pharmacokinetic profiling or solvent extraction efficiency.
- [1] PubChem, Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)-, CID 10331738, XLogP3-AA = 5.0, accessed 2025. View Source
- [2] PubChem, Piperidine vs. Pyrrolidine predicted logP contribution, cited in PubChem data for compound CID 23089466, accessed 2025. View Source
